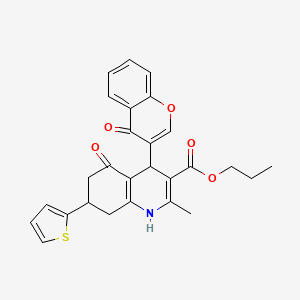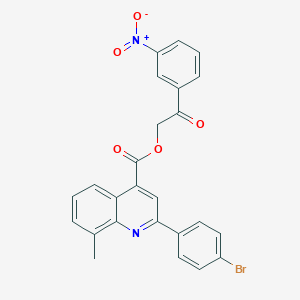![molecular formula C20H13ClN2O3S B11620954 (2Z)-2-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11620954.png)
(2Z)-2-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung (2Z)-2-[3-Chlor-5-methoxy-4-(Prop-2-yn-1-yloxy)benzyliden][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-on ist ein synthetisches organisches Molekül, das sich durch seine komplexe Struktur auszeichnet, die einen Thiazolo[3,2-a]benzimidazol-Kern beinhaltet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Ausgangsstoffe: Die Synthese beginnt typischerweise mit kommerziell erhältlichen Ausgangsstoffen wie 3-Chlor-5-methoxy-4-hydroxybenzaldehyd und 2-Propyn-1-ol.
Bildung des Zwischenprodukts: Der erste Schritt beinhaltet die Alkylierung von 3-Chlor-5-methoxy-4-hydroxybenzaldehyd mit 2-Propyn-1-ol unter basischen Bedingungen, um 3-Chlor-5-methoxy-4-(Prop-2-yn-1-yloxy)benzaldehyd zu bilden.
Cyclisierung: Dieses Zwischenprodukt wird dann einer Cyclisierungsreaktion mit 2-Aminothiazol in Gegenwart eines geeigneten Katalysators unterzogen, um den Thiazolo[3,2-a]benzimidazol-Kern zu bilden.
Schlussstufe: Die letzte Stufe beinhaltet die Kondensation des cyclisierten Produkts mit der Aldehydgruppe, um die gewünschte Verbindung zu bilden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren können die Optimierung des oben genannten Synthesewegs umfassen, um Ausbeute und Reinheit zu verbessern. Dies kann die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungstechniken und skalierbaren Reaktionsbedingungen beinhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an den Methoxy- und Prop-2-yn-1-yloxy-Gruppen.
Reduktion: Reduktionsreaktionen können die Doppelbindung im Benzyliden-Rest anvisieren.
Substitution: Die Chlorgruppe kann ein Ort für nukleophile Substitutionsreaktionen sein.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.
Substitution: Nukleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Die Oxidation kann zur Bildung von Carbonsäuren oder Aldehyden führen.
Reduktion: Die Reduktion ergibt typischerweise gesättigte Derivate.
Substitution: Substitutionsreaktionen können eine Vielzahl von Derivaten erzeugen, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Chemie
Katalyse: Die Verbindung kann aufgrund ihrer einzigartigen Struktur als Ligand in katalytischen Reaktionen verwendet werden.
Organische Synthese: Sie dient als Zwischenprodukt bei der Synthese komplexerer Moleküle.
Biologie
Enzyminhibition: Die Verbindung hat das Potenzial als Enzyminhibitor, insbesondere für Enzyme, die an Krebs und Infektionskrankheiten beteiligt sind.
Medizin
Arzneimittelentwicklung: Ihre Struktur legt ein Potenzial als Leitstruktur bei der Entwicklung neuer Arzneimittel nahe, insbesondere aufgrund ihrer entzündungshemmenden und krebshemmenden Eigenschaften.
Industrie
Materialwissenschaften: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften verwendet werden.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Es ist bekannt, dass der Thiazolo[3,2-a]benzimidazol-Kern mit biologischen Makromolekülen interagiert und möglicherweise deren Funktion hemmt. Diese Interaktion kann wichtige biologische Prozesse stören, was zu den beobachteten Wirkungen der Verbindung führt.
Wirkmechanismus
The mechanism of action of 2-{(Z)-1-[3-CHLORO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (2Z)-2-[3-Chlor-4-(Prop-2-yn-1-yloxy)benzyliden][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-on
- (2Z)-2-[3-Chlor-5-methoxybenzyliden][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-on
Einzigartigkeit
Das Vorhandensein sowohl der Methoxy- als auch der Prop-2-yn-1-yloxy-Gruppen in der Verbindung verleiht einzigartige elektronische und sterische Eigenschaften, die ihre Reaktivität und Interaktion mit biologischen Zielstrukturen beeinflussen können. Dies macht sie von anderen ähnlichen Verbindungen unterscheidbar, denen diese funktionellen Gruppen möglicherweise fehlen.
Eigenschaften
Molekularformel |
C20H13ClN2O3S |
|---|---|
Molekulargewicht |
396.8 g/mol |
IUPAC-Name |
(2Z)-2-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C20H13ClN2O3S/c1-3-8-26-18-13(21)9-12(10-16(18)25-2)11-17-19(24)23-15-7-5-4-6-14(15)22-20(23)27-17/h1,4-7,9-11H,8H2,2H3/b17-11- |
InChI-Schlüssel |
KYUJPGWGIDFCMY-BOPFTXTBSA-N |
Isomerische SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)Cl)OCC#C |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)Cl)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2,8-dimethyl-4-[(2-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}pentan-1-one](/img/structure/B11620887.png)
![2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11620901.png)
![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B11620905.png)
![N-[4-(dimethylamino)phenyl]-N~2~-(furan-2-ylmethyl)asparagine](/img/structure/B11620906.png)
![2-(2,3-dimethylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11620911.png)

![6-imino-N,7-bis(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620915.png)
![2-(4-benzylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620918.png)

![Methyl 4-methyl-2-[2-(4-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate](/img/structure/B11620941.png)
![N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B11620943.png)
![(4E)-4-[hydroxy(4-methylphenyl)methylidene]-5-(2-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B11620949.png)
![N-(7,7-Dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)-2-naphthalenesulfonamide](/img/structure/B11620960.png)
